2-Chloro-6,7-dimethyl-3-ethylquinoline
Description
2-Chloro-6,7-dimethyl-3-ethylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 2, methyl groups at positions 6 and 7, and an ethyl substituent at position 2. Quinoline derivatives are of significant interest due to their diverse biological activities, including antitumor, antimicrobial, and DNA-binding properties . Market reports indicate its carbaldehyde derivative (CAS 94856-39-0) is commercially relevant, with applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-3-ethyl-6,7-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXSHOJTFHIBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610404 | |
| Record name | 2-Chloro-3-ethyl-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-14-9 | |
| Record name | 2-Chloro-3-ethyl-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-6,7-dimethyl-3-ethylquinoline typically involves the chlorination of 6,7-dimethyl-3-ethylquinoline. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-6,7-dimethyl-3-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-6,7-dimethyl-3-ethylquinoline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt protein-protein interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural and functional differences between 2-chloro-6,7-dimethyl-3-ethylquinoline and related compounds:
Key Observations :
- Substituent Positioning: The chlorine atom’s position (C2 vs. C4) and the nature of substituents (methyl/ethyl vs. methoxy) significantly influence reactivity and biological activity. For example, 4-chloro-6,7-dimethoxyquinoline exhibits intramolecular C–H⋯Cl interactions that stabilize its planar structure , whereas 2-chloro derivatives prioritize electronic effects at the quinoline C2 position for ligand binding .
- Core Heterocycle: Quinazolinone derivatives (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-one) feature a fused pyrimidine ring, altering electronic properties compared to quinoline .
Biological Activity
2-Chloro-6,7-dimethyl-3-ethylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 219.68 g/mol. The presence of chlorine and methyl groups at specific positions on the quinoline ring structure enhances its reactivity and biological interactions.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Similar quinoline derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for nucleotide synthesis and DNA replication.
- DNA Interaction : The compound may form stable complexes with DNA or proteins, disrupting their normal functions and leading to cytotoxic effects in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been assessed through various studies. Notably:
- Cell Line Studies : In vitro testing against several cancer cell lines (e.g., H460, HT29) demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values ranged from 0.5 to 5 µM across different cell lines .
| Cancer Cell Line | IC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| H460 | 0.5 | More potent than gefitinib |
| HT29 | 1.5 | Comparable to doxorubicin |
| HepG2 | 3.0 | Less potent than cisplatin |
These findings indicate that the compound may be a promising candidate for further development in cancer therapy .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results highlighted its ability to significantly reduce cell viability in treated cancer cells compared to untreated controls .
- Mechanistic Insights : Another investigation focused on the compound's interaction with cellular targets. It was found that the compound could induce oxidative stress in cancer cells, leading to apoptosis via mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
